Cas no 58139-12-1 (1,2,4-Butanetriol,2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (2S,3S)-)
![1,2,4-Butanetriol,2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (2S,3S)- structure](https://it.kuujia.com/scimg/cas/58139-12-1x500.png)
58139-12-1 structure
Nome del prodotto:1,2,4-Butanetriol,2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (2S,3S)-
1,2,4-Butanetriol,2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (2S,3S)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,2,4-Butanetriol,2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (2S,3S)-
- (-)-Carinol
- Carinol
- NSC-722053
- 58139-12-1
- (2S,3S)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,2,4-triol
- 1,2,4-Butanetriol, 2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (2S,3S)-
- NSC722053
- CHEMBL1760592
- SCHEMBL1905743
- (2S,3S)-2,3-Bis(4-hydroxy-3-methoxybenzyl)butane-1,2,4-triol
- 2,3-Bis(4-hydroxy-3-methoxybenzyl)-1,2,4-butanetriol #
- 4,4',8,9,9'-Pentahydroxy-3,3'-dimethoxylignan
- 2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,2,4-triol
- 2,3-Bis(4-hydroxy-3-methylphenyl)methyl-1,2,4-butanetriol, 9CI
- INPPVVSEQRZCLJ-UHFFFAOYSA-N
- CHEBI:172610
- TS-10205
- (2S,3S)-2,3-bis((4-hydroxy-3-methoxyphenyl)methyl)butane-1,2,4-triol
-
- Inchi: InChI=1S/C20H26O7/c1-26-18-8-13(3-5-16(18)23)7-15(11-21)20(25,12-22)10-14-4-6-17(24)19(9-14)27-2/h3-6,8-9,15,21-25H,7,10-12H2,1-2H3/t15-,20+/m0/s1
- Chiave InChI: INPPVVSEQRZCLJ-MGPUTAFESA-N
- Sorrisi: COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)(CO)O)O
Proprietà calcolate
- Massa esatta: 378.16788
- Massa monoisotopica: 378.16785316g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 27
- Conta legami ruotabili: 9
- Complessità: 435
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 120Ų
- XLogP3: 1.5
Proprietà sperimentali
- PSA: 119.61
1,2,4-Butanetriol,2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (2S,3S)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN7089-200 mg |
Alashinol G |
58139-12-1 | 99.53% | 200mg |
¥ 26,654 | 2023-07-11 | |
TargetMol Chemicals | TN7089-10 mg |
Alashinol G |
58139-12-1 | 99.53% | 10mg |
¥ 4,387 | 2023-07-11 | |
TargetMol Chemicals | TN7089-50 mg |
Alashinol G |
58139-12-1 | 99.53% | 50mg |
¥ 11,847 | 2023-07-11 | |
TargetMol Chemicals | TN7089-1 ml * 10 mm |
Alashinol G |
58139-12-1 | 99.53% | 1 ml * 10 mm |
¥ 2990 | 2024-07-20 | |
Aaron | AR01T0H5-1mg |
1,2,4-Butanetriol, 2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (2S,3S)- |
58139-12-1 | 95% | 1mg |
$319.00 | 2025-02-12 | |
TargetMol Chemicals | TN7089-1mg |
Alashinol G |
58139-12-1 | 99.53% | 1mg |
¥ 1300 | 2024-07-20 | |
TargetMol Chemicals | TN7089-50mg |
Alashinol G |
58139-12-1 | 99.53% | 50mg |
¥ 9330 | 2024-07-20 | |
TargetMol Chemicals | TN7089-5 mg |
Alashinol G |
58139-12-1 | 99.53% | 5mg |
¥ 2,925 | 2023-07-11 | |
TargetMol Chemicals | TN7089-5mg |
Alashinol G |
58139-12-1 | 99.53% | 5mg |
¥ 2920 | 2024-07-20 | |
TargetMol Chemicals | TN7089-100mg |
Alashinol G |
58139-12-1 | 99.53% | 100mg |
¥ 17769 | 2023-09-15 |
1,2,4-Butanetriol,2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (2S,3S)- Letteratura correlata
-
R. K. Bentley,D. Bhattacharjee,Ewart R. H. Jones,V. Thaller J. Chem. Soc. C 1969 685
58139-12-1 (1,2,4-Butanetriol,2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (2S,3S)-) Prodotti correlati
- 97728-73-9(1-(4-Bromophenyl)-2-methoxyethanone)
- 2137513-39-2(tert-butyl N-{2-[(3,3-dimethylcyclobutyl)(methyl)amino]-4-hydroxycyclohexyl}carbamate)
- 208580-25-0(Ethyl 7-formyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate)
- 750602-75-6(2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]thiophene-3-carboxamide)
- 2022621-33-4(3-(Chloromethyl)-5-methoxy-3-methyl-1-heptene)
- 2229226-25-7(1-1-(2-methylpropyl)-1H-pyrazol-3-ylprop-2-en-1-ol)
- 899750-09-5(1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide)
- 89170-23-0(2-Amino-3-hydroxypropanamide hydrochloride)
- 303988-00-3(1-(3-Chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one)
- 1990465-47-8((4Z,5Z)-4-(4-fluorophenyl)imino-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-2-one)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:58139-12-1)Alashinol G

Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta